2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
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Overview
Description
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, along with a hexahydropyrrolo[1,2-a]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydroboration, bromination, and trifluoromethylation, followed by purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Used in the synthesis of inhibitors for hepatitis C virus.
4-Bromo-3-(trifluoromethyl)anisole: Known for its applications in organic synthesis.
Uniqueness
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18BrF3N4O |
---|---|
Molecular Weight |
395.22 g/mol |
IUPAC Name |
1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C14H18BrF3N4O/c1-9-12(15)13(14(16,17)18)19-22(9)8-11(23)21-6-5-20-4-2-3-10(20)7-21/h10H,2-8H2,1H3 |
InChI Key |
YWHUAGBHVJOCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN3CCCC3C2)C(F)(F)F)Br |
Origin of Product |
United States |
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